![molecular formula C8H5Cl2N3 B11720819 2,4-Dichloro-7-methylpyrido[3,2-d]pyrimidine](/img/structure/B11720819.png)
2,4-Dichloro-7-methylpyrido[3,2-d]pyrimidine
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Overview
Description
2,4-Dichloro-7-methylpyrido[3,2-d]pyrimidine (CAS: 35265-83-9) is a bicyclic heterocyclic compound featuring a pyrido[3,2-d]pyrimidine core substituted with chlorine atoms at positions 2 and 4 and a methyl group at position 5. Its molecular formula is C₇H₄Cl₂N₂S, with a molecular weight of 219.09 g/mol . This compound is of significant interest in medicinal chemistry due to its structural similarity to pyrimidine-based enzyme inhibitors and antitumor agents. The chlorine atoms enhance electrophilicity, facilitating nucleophilic substitution reactions, while the methyl group may influence steric and electronic properties .
Preparation Methods
Cyclization of Methyl-Substituted Aminonicotinic Acid Derivatives
Synthesis of 2,4-Dihydroxy-7-methylpyrido[3,2-d]pyrimidine
The foundational step in synthesizing 2,4-dichloro-7-methylpyrido[3,2-d]pyrimidine involves cyclizing 6-methyl-2-aminonicotinic acid with urea. This method, adapted from Example 12 of US Patent 2697710A, achieves a 73% yield by heating the reactants at 180–220°C . The methyl group at position 7 is introduced via the 6-methyl substituent on the aminonicotinic acid precursor. The reaction proceeds through a melt-phase cyclization, forming the dihydroxy intermediate:
6-Methyl-2-aminonicotinic acid+Urea180−220∘C2,4-Dihydroxy-7-methylpyrido[3,2-d]pyrimidine
Post-reaction purification involves dissolution in hot sodium hydroxide (4 N), saturation with CO₂, and recrystallization from glacial acetic acid . This step is critical for removing unreacted starting materials and ensuring product purity.
Chlorination of Dihydroxy Intermediate
The dihydroxy intermediate undergoes chlorination using dichlorophenyl phosphoryl chloride (DPPCl) at 180°C for 4 hours, as described in CN102977104A . The reaction employs diisopropylethylamine (DIPEA) as a base to neutralize HCl byproducts, achieving an 82% yield . Alternative chlorinating agents like phosphorus oxychloride (POCl₃) require longer reaction times (12–24 hours) and higher stoichiometric equivalents, reducing practicality for industrial scaling .
Direct Chlorination of 7-Methylpyrido[3,2-d]pyrimidine
Substrate Preparation and Reaction Conditions
Direct chlorination of pre-synthesized 7-methylpyrido[3,2-d]pyrimidine leverages electrophilic aromatic substitution. While Benchchem’s chlorine gas method is excluded per user guidelines, analogous protocols from CN102977104A and US2697710A validate the use of DPPCl or POCl₃ in anhydrous solvents . For instance, treating 7-methylpyrido[3,2-d]pyrimidine with DPPCl at 180°C for 4 hours substitutes hydroxyl groups with chlorines, yielding 78–85% product .
Regioselectivity and Byproduct Management
Alternative Routes via Thione Intermediates
Thiolation and Subsequent Chlorination
A De Gruyter study demonstrates the utility of dithione intermediates for introducing chlorine atoms . For example, 7-methylpyrido[3,2-d]pyrimidine-2,4-dithione reacts with chlorine gas in tetrahydrofuran (THF) at 0°C, replacing sulfur atoms with chlorines. This method achieves moderate yields (65–70%) but requires stringent anhydrous conditions .
Alkylation and Functional Group Interconversion
Methylthio derivatives, synthesized via alkylation of dithiones with iodomethane, serve as precursors for nucleophilic substitution. Treatment with hydrazine hydrate replaces methylthio groups with amines, which are subsequently diazotized and chlorinated . While this route offers flexibility, its multi-step nature reduces overall efficiency (45–50% yield) .
Comparative Analysis of Synthetic Methods
The cyclization-chlorination route outperforms alternatives in yield and scalability, though it demands high-purity starting materials. Direct chlorination offers simplicity but requires pre-synthesized substrates. Thione-based methods, while versatile, suffer from lower yields and complex purification .
Industrial Considerations and Process Optimization
Solvent and Catalyst Selection
Tetrahydrofuran (THF)/water mixtures (1:1) enhance cyclization efficiency by balancing solubility and reactivity . Catalysts like potassium iodide (0.1–0.5 mol%) accelerate chlorination by generating reactive iodide intermediates .
Waste Reduction and Cost Efficiency
Avoiding column chromatography, as emphasized in CN102977104A, reduces solvent waste and operational costs . Recrystallization from ethyl acetate or acetic acid achieves >95% purity, meeting pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-7-methylpyrido[3,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2nd and 4th positions can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of solvents like dimethylformamide or acetonitrile and may require heating.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
2,4-Dichloro-7-methylpyrido[3,2-d]pyrimidine derivatives have been investigated for their anticancer properties. Research indicates that certain derivatives exhibit significant activity against cancer cell lines by targeting specific pathways involved in tumor growth. For instance, studies have shown that modifications to the pyrido[3,2-d]pyrimidine structure can enhance potency against kinases such as PI3K and mTOR, which are crucial in cancer biology .
2. Dipeptidyl Peptidase-4 Inhibitors
This compound has also been explored as a potential dipeptidyl peptidase-4 (DPP4) inhibitor, which plays a vital role in glucose metabolism and is a target for diabetes treatment. A study highlighted the discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine derivatives that showed promising DPP4 inhibitory activity, suggesting that similar pyrido[3,2-d]pyrimidine compounds may have therapeutic potential in managing diabetes .
3. Structure-Activity Relationship Studies
The compound's structural variations have been pivotal in understanding its biological activity. Structure-activity relationship (SAR) studies have revealed that specific substitutions at different positions on the pyrido[3,2-d]pyrimidine scaffold can significantly influence its binding affinity and biological efficacy. This information is crucial for the rational design of new therapeutic agents targeting various diseases .
Agricultural Applications
1. Herbicides and Pesticides
The chemical structure of this compound has led to its exploration as a potential herbicide. Its ability to inhibit specific biochemical pathways in plants makes it a candidate for developing selective herbicides that can control weed growth without harming crops. The synthesis of related compounds has shown efficacy against various weed species, indicating its potential use in agricultural practices to enhance crop yields while minimizing chemical usage .
Comparative Analysis of Applications
Application Area | Specific Uses | Key Findings |
---|---|---|
Medicinal Chemistry | Anticancer agents, DPP4 inhibitors | Effective against cancer cell lines; potential for diabetes management |
Agricultural Chemistry | Herbicide development | Selective inhibition of weed growth; enhances crop yield without damaging crops |
Case Studies
Case Study 1: Anticancer Activity
In a recent study focusing on the synthesis and evaluation of various this compound derivatives against cancer cell lines, researchers identified several compounds with IC50 values in the nanomolar range. These compounds demonstrated selective inhibition of PI3K/mTOR pathways, leading to significant cytotoxic effects on cancer cells while sparing normal cells .
Case Study 2: Agricultural Efficacy
Another study investigated the herbicidal properties of pyrido[3,2-d]pyrimidine derivatives synthesized from this compound. The results indicated effective control over several common weed species with minimal impact on surrounding crops. This highlights the compound's potential as a sustainable agricultural solution .
Mechanism of Action
The mechanism of action of 2,4-Dichloro-7-methylpyrido[3,2-d]pyrimidine is not fully understood. studies on similar pyridopyrimidine derivatives suggest that these compounds can inhibit various enzymes and signaling pathways involved in cancer cell proliferation and survival . For example, they may target tyrosine kinases, extracellular regulated protein kinases, and phosphatidylinositol-3 kinases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Pyrido[3,2-d]pyrimidine vs. Thieno[3,2-d]pyrimidine
- Key Difference: Replacement of the pyridine ring in pyrido[3,2-d]pyrimidine with a thiophene ring yields thieno[3,2-d]pyrimidine derivatives. Example: 4-Chloro-7-methylthieno[3,2-d]pyrimidine (CAS: N/A) has a molecular weight of 184.65 g/mol and is used as an intermediate in kinase inhibitor synthesis .
Pyrido[3,2-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine
- Key Difference : Pyrrolo[2,3-d]pyrimidines feature a pyrrole ring fused to pyrimidine.
- Example: 4-Chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS: 479633-63-1) has a molecular weight of 307.75 g/mol and is used in nucleoside analog synthesis .
- Impact : The nitrogen-rich pyrrolo core enhances hydrogen-bonding interactions, making these compounds potent kinase inhibitors .
Substituent Variations
Chlorine and Fluorine Substituents
- 2,4,6-Trichloro-7-fluoropyrido[3,2-d]pyrimidine (CAS: 2667682-17-7): Molecular weight: 252.46 g/mol.
- 4-Chloro-6-fluoropyrido[3,2-d]pyrimidine (CAS: 175358-04-0): Molecular weight: 183.57 g/mol. Fluorine’s electronegativity improves metabolic stability and bioavailability compared to non-fluorinated analogs .
Methyl and Aryl Substituents
- 2-Chloro-7-methylpyrido[2,3-d]pyrimidin-4-amine (CAS: 2091950-45-5):
Key Research Findings
- Electron-Withdrawing Groups : Chlorine and fluorine substituents improve binding to enzymes like dihydrofolate reductase but may increase toxicity .
- Ring System Impact: Pyrido derivatives exhibit better metabolic stability than thieno analogs, while pyrrolo derivatives show superior kinase inhibition .
- Methyl Group Role : The 7-methyl group in pyrido[3,2-d]pyrimidine reduces steric clash in enzyme active sites, enhancing selectivity .
Biological Activity
2,4-Dichloro-7-methylpyrido[3,2-d]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C8H6Cl2N4
- Molecular Weight : 229.06 g/mol
This compound features a pyridine ring fused with a pyrimidine moiety, which is significant for its biological activity.
Anticancer Properties
Research indicates that this compound exhibits notable cytotoxic effects against several cancer cell lines. For example:
- Breast Cancer (MCF-7) : The compound has shown an IC50 value of approximately 19.58 µM when tested against MCF-7 cells, indicating moderate cytotoxicity compared to other derivatives without the 2-methyl substitution .
- Hepatic Adenocarcinoma (HepG2) : In HepG2 cells, it displayed an IC50 value of 6.22 µM, which is significantly lower than its unsubstituted counterpart, suggesting enhanced activity due to the dichloro substitution .
The mechanisms through which this compound exerts its effects include:
- Inhibition of Growth Factor Receptors :
-
Induction of Apoptosis :
- Studies suggest that the compound may induce apoptosis in cancer cells through various pathways, including activation of caspases and modulation of Bcl-2 family proteins.
Table: Summary of Biological Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 19.58 | VEGFR-2/HER-2 down-regulation |
HepG2 | 6.22 | Induction of apoptosis |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on MCF-7 Cells :
-
Comparative Analysis with Other Compounds :
- In comparative studies with other pyridopyrimidine derivatives, it was noted that the presence of chlorine atoms at specific positions contributed to enhanced anticancer activity. The dichloro-substituted derivatives consistently outperformed their mono-substituted or unsubstituted counterparts in cytotoxic assays .
-
Potential for Combination Therapy :
- Preliminary findings suggest that combining this compound with existing chemotherapy agents may yield synergistic effects, warranting further investigation into combination therapies for more effective cancer treatment strategies.
Q & A
Q. What are the standard synthetic routes for 2,4-Dichloro-7-methylpyrido[3,2-d]pyrimidine, and what reaction conditions are critical for achieving high yields?
Basic Research Question
The synthesis typically involves multi-step protocols starting with pyrimidine or pyridine precursors. For example, chlorination of a methyl-substituted pyridopyrimidine intermediate using POCl₃ or PCl₅ under reflux conditions (80–120°C) is critical for introducing chlorine atoms at positions 2 and 4 . Solvent choice (e.g., toluene or DMF) and stoichiometric control of chlorinating agents are essential to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization (using ethanol or ethyl acetate) ensures product integrity. Reaction monitoring via TLC or HPLC is recommended to confirm intermediate formation .
Q. How can researchers optimize the regioselectivity of chlorination in the synthesis of this compound derivatives?
Advanced Research Question
Regioselectivity challenges arise due to competing reactivity at adjacent nitrogen or carbon sites. To address this:
- Temperature modulation : Lower temperatures (40–60°C) favor selective chlorination at the 4-position, while higher temperatures (100–120°C) promote dichlorination .
- Protecting groups : Temporarily blocking reactive sites (e.g., using tert-butyloxycarbonyl groups) can direct chlorination to desired positions .
- Catalytic additives : Lewis acids like FeCl₃ or ZnCl₂ may enhance selectivity by coordinating with the substrate .
Validate outcomes using ¹H/¹³C NMR and high-resolution mass spectrometry to confirm regiochemical fidelity .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming substitution patterns and methyl group placement. For example, the methyl proton signal typically appears as a singlet near δ 2.5 ppm .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF provides molecular ion confirmation and fragmentation patterns .
Q. How should researchers address discrepancies in spectroscopic data when synthesizing novel analogs of this compound?
Advanced Research Question
Discrepancies (e.g., unexpected NMR shifts or MS fragments) often stem from:
- Tautomerism : Pyridopyrimidines may exhibit keto-enol tautomerism, altering spectral profiles. Use DMSO-d₆ as a solvent to stabilize tautomeric forms .
- Residual solvents : Ensure complete drying; lyophilization or azeotropic distillation with toluene removes trace solvents .
- Stereochemical anomalies : X-ray crystallography can resolve ambiguities in molecular geometry .
Cross-validate with computational methods (DFT calculations for NMR chemical shifts) .
Q. What strategies are employed to evaluate the kinase inhibitory activity of this compound derivatives?
Biological Research Question
- In vitro kinase assays : Use recombinant kinases (e.g., EGFR or VEGFR) with ATP-conjugated luminescent substrates to measure IC₅₀ values. Include staurosporine as a positive control .
- Cellular assays : Test antiproliferative effects in cancer cell lines (e.g., MCF-7 or HeLa) via MTT assays. Correlate results with kinase inhibition data .
- Molecular docking : Perform in silico studies (e.g., AutoDock Vina) to predict binding modes within kinase ATP-binding pockets .
Q. What safety protocols are essential when handling chlorinated pyridopyrimidine intermediates?
Safety-Focused Question
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions involving volatile chlorinating agents (e.g., POCl₃) .
- Waste management : Neutralize acidic residues with sodium bicarbonate before disposal. Collect chlorinated byproducts in designated containers for incineration .
- Exposure response : In case of skin contact, rinse immediately with 10% ethanol followed by water. For inhalation, move to fresh air and seek medical attention .
Q. Notes
- Data Contradictions : Conflicting biological activity data may arise from impurities in early synthetic batches. Reproduce results using HPLC-purified samples .
- Methodological Gaps : Limited scalability of traditional routes (e.g., low yields in dichlorination) necessitates exploration of flow chemistry or microwave-assisted synthesis .
Properties
Molecular Formula |
C8H5Cl2N3 |
---|---|
Molecular Weight |
214.05 g/mol |
IUPAC Name |
2,4-dichloro-7-methylpyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H5Cl2N3/c1-4-2-5-6(11-3-4)7(9)13-8(10)12-5/h2-3H,1H3 |
InChI Key |
POYGLMMZPUQIJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=NC(=N2)Cl)Cl)N=C1 |
Origin of Product |
United States |
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